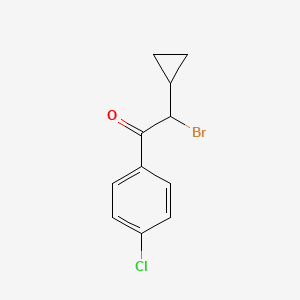

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone

Description

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone (C₁₂H₁₁BrClO) is a brominated ketone featuring a 4-chlorophenyl group and a cyclopropane ring adjacent to the carbonyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing heterocyclic frameworks. For example, it undergoes cyclocondensation with 2-aminopyrimidine to yield 4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, a precursor for bioactive molecules . Its reactivity is influenced by the electron-withdrawing 4-chlorophenyl group and the strained cyclopropane ring, which enhances susceptibility to nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO/c12-10(7-1-2-7)11(14)8-3-5-9(13)6-4-8/h3-7,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTOZENXLQNZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)C2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone typically involves the bromination of 1-(4-chlorophenyl)-2-cyclopropylethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or act as a nucleophile in biochemical reactions. The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and binding affinity to targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

Table 1: Structural Comparison of Selected Brominated Chlorophenyl Ethanones

Key Observations :

- Substituent Effects : Replacing cyclopropyl with methyl (CAS 33000-64-5) reduces steric strain but may lower reactivity in ring-forming reactions . The 4-fluorophenyl analog (CAS 898790-15-3) introduces stronger electron-withdrawing effects, altering electronic properties compared to the chloro derivative .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Boiling Points : The methyl-substituted derivative (CAS 33000-64-5) has a high boiling point (296.7°C), likely due to increased molecular weight compared to the cyclopropyl analog .

- Density : The 2-chlorophenyl derivative (CAS 5000-66-8) shows a higher density (1.602 g/cm³) than the 4-chlorophenyl-methyl analog (1.518 g/cm³), reflecting differences in packing efficiency .

Biological Activity

2-Bromo-1-(4-chlorophenyl)-2-cyclopropylethanone, a compound with the CAS number 2007908-49-6, has gained attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 309.59 g/mol. The compound features a bromine atom and a chlorophenyl group, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrClO |

| Molecular Weight | 309.59 g/mol |

| CAS Number | 2007908-49-6 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The bromine and chlorine substituents enhance binding affinity to enzyme active sites, facilitating inhibition.

- Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes, leading to cell lysis.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent against resistant strains .

Study 2: Anticancer Activity

In another investigation published in Cancer Letters, the compound was tested on MCF-7 cells. It was found to induce apoptosis at concentrations above 10 µM, with significant cell death observed after 48 hours of treatment. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptosis .

Q & A

Q. What steps validate elemental analysis results conflicting with theoretical values?

- Answer :

- Repeat combustion analysis to rule out instrumentation errors.

- Check for solvation/hydration via TGA.

- Use HPLC to assess purity (>98%) and identify byproducts .

Methodological Notes

- Crystallography : For novel derivatives, use ORTEP-3 for structure visualization and SHELXPRO for refining twinned data .

- Synthetic Optimization : Design experiments with DoE (Design of Experiments) to test solvent/catalyst combinations .

- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR for functional groups, HRMS for exact mass) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.